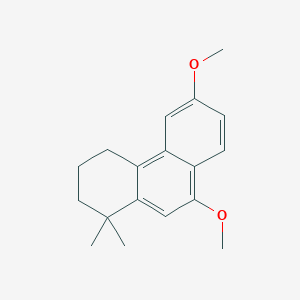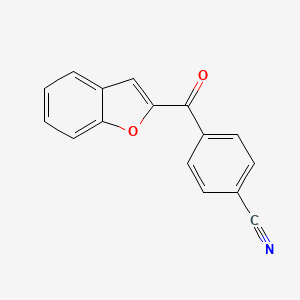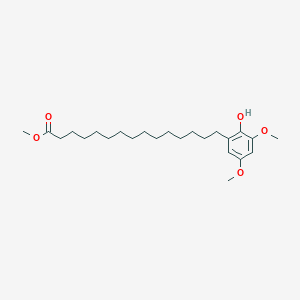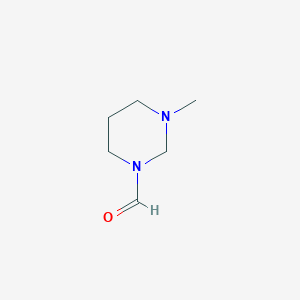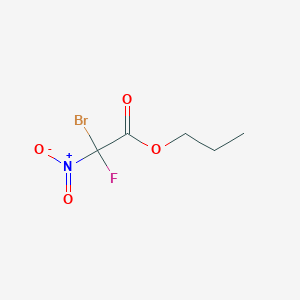
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position and an epoxide ring spanning the 1st and 4th positions of the naphthalene core. The molecular formula of this compound is C10H7ClO, and it has a molecular weight of approximately 178.62 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dihydro-1,4-epoxynaphthalene typically involves the chlorination of 1,4-dihydro-1,4-epoxynaphthalene. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 6th position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom. The reactions are often performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of 6-chloro-1,4-naphthoquinone or other oxidized derivatives.
Reduction: Formation of 6-chloro-1,4-dihydroxy-1,4-dihydronaphthalene.
Substitution: Formation of 6-substituted-1,4-dihydro-1,4-epoxynaphthalene derivatives.
科学研究应用
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various naphthalene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and polymers.
作用机制
The mechanism of action of 6-Chloro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets and pathways within biological systems. The epoxide ring can undergo nucleophilic attack by biological nucleophiles such as proteins and DNA, leading to the formation of covalent adducts. This interaction can disrupt normal cellular functions and induce cytotoxic effects. The chlorine atom may also contribute to the compound’s reactivity and specificity towards certain biological targets.
相似化合物的比较
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene can be compared with other similar compounds, such as:
1,4-Dihydro-1,4-epoxynaphthalene: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Bromo-1,4-dihydro-1,4-epoxynaphthalene: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene: Contains a fluorine atom, which can significantly impact its chemical and biological properties due to the high electronegativity of fluorine.
属性
| 117573-47-4 | |
分子式 |
C10H7ClO |
分子量 |
178.61 g/mol |
IUPAC 名称 |
4-chloro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C10H7ClO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-5,9-10H |
InChI 键 |
BFYZAMXMLNQMAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C3=C(C1O2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/no-structure.png)
